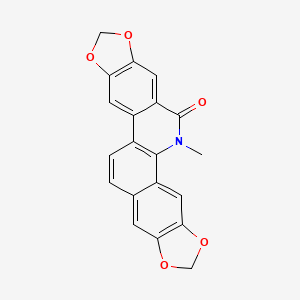

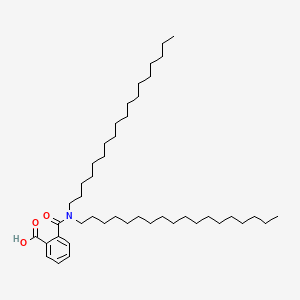

![molecular formula C27H30ClNO10 B1252970 (7S,9S)-9-acetyl-7-[(2R,4S,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B1252970.png)

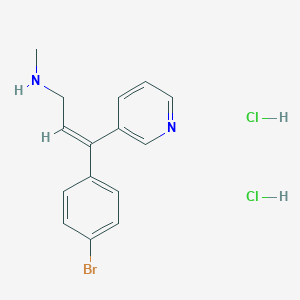

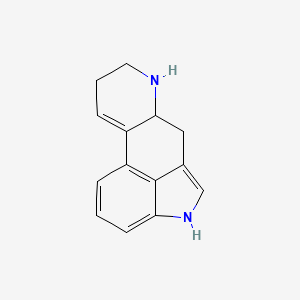

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A very toxic anthracycline aminoglycoside antineoplastic isolated from Streptomyces peucetius and others, used in treatment of LEUKEMIA and other NEOPLASMS.

科学的研究の応用

Chemistry and Pharmacology of Related Compounds

Naphthoquinone, chemically similar to the queried compound, is a class of phenolic compounds with a wide range of pharmacological activities. For instance, 7-Methyljuglone, a biologically active naphthoquinone, exhibits antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. The hemi-synthesis and the chemical properties of this compound have been described, providing a foundation for future research and valorization accomplishments (Mbaveng & Kuete, 2014).

Synthetic Approaches to Structurally Similar Compounds

The synthesis of structurally similar compounds such as 5,7-dihydroxycoumarins has been extensively studied. The selectivity in modifying one of the hydroxy groups of the core structure while leaving the other intact poses a significant challenge in synthesis. Various methods have been proposed over the years, including the introduction of protective groups for selective directing reactions or the controlled construction of the framework by reactions like Horner–Wadsworth–Emmons. This review offers a comprehensive analysis of the synthesis approaches, emphasizing recent works and may shed light on the synthetic strategies that can be applied to the compound (Fatykhov et al., 2020).

Conversion of Biomass to Valuable Derivatives

The conversion of plant biomass into valuable chemicals is another relevant area. Compounds like 5-Hydroxymethylfurfural (HMF), derived from plant biomass, are crucial platform chemicals for the future of the chemical industry, potentially replacing non-renewable hydrocarbon sources. Advances in the synthesis of HMF from plant feedstocks and its use in the production of various materials, including monomers, polymers, and fuels, are notable. The derivatives of HMF, such as 2,5-furandicarboxylic acid and 2,5-diformylfuran, show significant promise, suggesting that the compound could also serve as a precursor or intermediate in biomass conversion and the synthesis of valuable materials (Chernyshev et al., 2017).

特性

分子式 |

C27H30ClNO10 |

|---|---|

分子量 |

564 g/mol |

IUPAC名 |

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |

InChI |

InChI=1S/C27H29NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1H/t10-,14+,16+,17+,22-,27+;/m1./s1 |

InChIキー |

GUGHGUXZJWAIAS-JKBOILGHSA-N |

異性体SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl |

正規SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl |

同義語 |

Cerubidine Dauno Rubidomycine Dauno-Rubidomycine Daunoblastin Daunoblastine Daunomycin Daunorubicin Daunorubicin Hydrochloride Hydrochloride, Daunorubicin NSC 82151 NSC-82151 NSC82151 Rubidomycin Rubomycin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

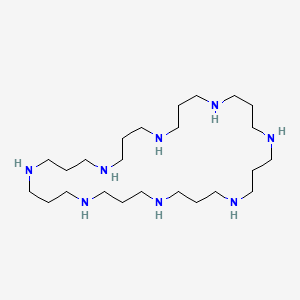

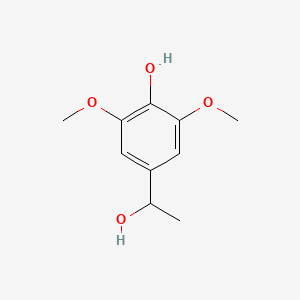

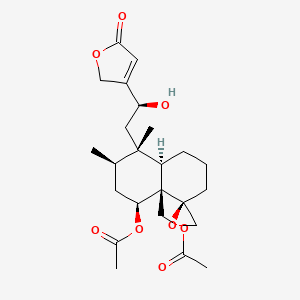

![[(1S,2R,4S,7R,8S,11R,12S,17R,19R)-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-5,15-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadec-13-en-19-yl] acetate](/img/structure/B1252903.png)